2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
2-methyl-1-(2,3,4-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-22-16(12-9-10-14(25-2)19(27-4)18(12)26-3)15-17(23)11-7-5-6-8-13(11)28-20(15)21(22)24/h5-10,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFBMNNYJVDEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=C(C(=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth.
Mode of Action
The compound interacts with its targets, leading to a variety of effects. For instance, it inhibits tubulin, a protein essential for mitosis, thereby disrupting cell division. It also down-regulates ERK2 protein and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule network, which is crucial for cell division. By inhibiting Hsp90, it affects protein folding and degradation. By inhibiting TrxR, it disrupts the cellular redox balance. By inhibiting HLSD1, it affects gene expression. By inhibiting ALK2, it disrupts signal transduction. By inhibiting P-gp, it affects drug resistance. By inhibiting platelet-derived growth factor receptor β, it affects cell growth.
Pharmacokinetics
The presence of the trimethoxyphenyl (tmp) group in the compound suggests that it may have good bioavailability.
Result of Action
The compound’s action results in a variety of molecular and cellular effects. It has shown notable anti-cancer effects by effectively inhibiting its targets. It has also displayed anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis. Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent.
Biological Activity
2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno[2,3-c]pyrrole derivatives. This compound has garnered attention due to its potential biological activities and therapeutic applications. The presence of multiple methoxy groups and a bicyclic structure enhances its chemical reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves multicomponent reactions that allow for the efficient production of diverse derivatives. Recent studies have demonstrated the use of one-pot reactions to create libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with high yields and purities exceeding 95% . These synthetic methods are crucial for exploring the biological activities associated with these compounds.
Biological Activities
Research indicates that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit various biological activities:
- Antioxidant Activity : Compounds within this class have shown significant antioxidant properties. The ability to scavenge free radicals is crucial for their potential use in preventing oxidative stress-related diseases .
- Antibacterial Activity : Some derivatives have demonstrated antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like gentamicin . This suggests potential applications in treating bacterial infections.
- Antiviral Properties : Certain analogs have been identified as potent inhibitors of viral enzymes, including the main protease (Mpro) of SARS-CoV-2. This positions them as candidates for further development in antiviral therapies .
- Enzyme Modulation : Chromeno[2,3-c]pyrrole derivatives have been reported to act as glucokinase activators and mimetics of glycosaminoglycans. These interactions may play a role in metabolic regulation and diabetes management .
Case Studies
Several studies have highlighted the biological activity of specific derivatives:
- Study on Antioxidant and Antibacterial Activities :
- Evaluation Against Viral Targets :
Data Table: Biological Activities Overview
| Compound Name | Antioxidant Activity | Antibacterial Activity | Antiviral Activity | Glucokinase Activation |
|---|---|---|---|---|
| This compound | High | Yes (against S. aureus and E. coli) | Yes (Mpro inhibitor) | Yes |
| Other Derivatives | Varies | Varies | Varies | Varies |
Scientific Research Applications
Based on the search results provided, here's what is known about the applications of compounds related to "2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione":
Synthesis and Properties
- A "one-pot version of a multicomponent reaction for the synthesis of libraries of functional 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones" has been developed . This method involves the interaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .
- The resulting 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones can potentially be used in the synthesis of functional 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones .
- The synthetic protocol is compatible with a wide range of substituents, allowing for the creation of diverse title compounds under mild conditions . Products can be easily isolated through crystallization, avoiding the need for chromatography .
- One study obtained 223 examples of the target 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with good purity (>95% according to HPLC) . Yields were generally in the 43–86% range, with over 50% of the set yielding >70% .
Specific Compounds
- The chemical name 7-Fluoro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS Number: 862486-46-2) has the molecular formula .
- N-{[(4-methylphenyl)sulfonyl]oxy}-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-chromen-4-imine (5e) is another related compound, with its synthesis and properties (including melting point and NMR data) described in one of the search results .
Potential Applications
- The developed synthetic techniques are of interest for creating complex heterocyclic structures with potential biological activity .
- The ability to synthesize a variety of these compounds with different substituents suggests their potential use in drug discovery and materials science .
Limitations
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The chromeno[2,3-c]pyrrole-3,9-dione framework allows extensive structural diversification. Key analogs and their distinguishing features include:
Key Observations :
- Methoxy Positioning: The 2,3,4-trimethoxy substitution in the target compound contrasts with 3,4,5-trimethoxy analogs (e.g., 4{4–19-7}).
- Pyrrole Substituents : Methyl groups (target compound) vs. hydroxyethyl (4{4–19-7}) or thiadiazole (AV-C) alter polarity and hydrogen-bonding capacity. For instance, hydroxyethyl derivatives show downfield-shifted NMR signals for hydroxyl protons (~4.86 ppm) .
Yield Trends :
- Electron-withdrawing groups (e.g., fluoro in AV-C) accelerate reactions (15–20 min heating), while electron-donating groups (e.g., methoxy in target compound) require extended heating (up to 2 h) .
Physicochemical and Spectral Properties
- NMR Shifts :
- IR Spectroscopy : Strong C=O stretches at 1709–1711 cm⁻¹ confirm diketone motifs across analogs .
Q & A
Q. Basic
- NMR spectroscopy : Confirms regiochemistry and substituent positions (e.g., methoxy group integration at δ 3.6–3.8 ppm) .
- HPLC : Validates purity (>95%) and detects byproducts .
- Mass spectrometry (MS) : APSI MS or ESI-MS verifies molecular weight (e.g., [M+H]+ peaks) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1710 cm⁻¹) .
What experimental strategies elucidate the compound’s molecular mechanisms of action?
Q. Advanced
- Molecular docking simulations : Predict binding affinity to targets like kinases or GPCRs using software (e.g., AutoDock Vina) .
- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics to purified proteins .
- Gene knockout models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., NF-κB) validates pathway involvement .
- Metabolomics : Tracks downstream metabolic changes to infer mechanism .
How do substituent variations on aryl groups affect physicochemical properties?
Q. Basic
- Lipophilicity : Methoxy groups increase logP, enhancing membrane permeability but reducing aqueous solubility .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) stabilize the chromeno-pyrrole core, altering UV-Vis absorption profiles .
- Steric hindrance : Bulky substituents (e.g., benzyl) may reduce enzymatic degradation, improving plasma stability .
How can researchers validate hypotheses about multi-target interactions in complex systems?
Q. Advanced
- Network pharmacology : Integrate omics data (transcriptomics, proteomics) to map interactions across pathways .
- Synergistic assays : Test combinatorial effects with known inhibitors (e.g., kinase inhibitors) to identify additive or antagonistic effects .
- In silico polypharmacology modeling : Tools like SEA or SwissTargetPrediction predict off-target interactions .
- In vivo phenotyping : Zebrafish or murine models assess systemic effects of multi-target modulation .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Flow chemistry : Enhances reproducibility and reduces reaction times for multi-step syntheses .
- DoE (Design of Experiments) : Optimizes parameters (e.g., solvent ratios, catalyst loading) via factorial design .
- Green chemistry principles : Replace toxic solvents (e.g., DMF with cyclopentyl methyl ether) to improve safety profiles .
How can researchers address inconsistencies in cytotoxicity data across cell lines?
Q. Advanced
- Cell line authentication : Use STR profiling to confirm genetic stability .
- Microenvironment modeling : 3D spheroid cultures or co-cultures better replicate in vivo conditions than monolayers .
- Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS to correlate exposure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
